molecular formula C93H144ClN23O21S2 B13433125 YAP-TEAD Inhibitor 1

YAP-TEAD Inhibitor 1

Cat. No.: B13433125
M. Wt: 2019.9 g/mol
InChI Key: QRAZSFFSGBFSLJ-GUOWWYSESA-N
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Description

YAP-TEAD Inhibitor 1 is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This interaction is a critical component of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and stem cell maintenance. By inhibiting the YAP-TEAD interaction, this compound has shown potential in treating various cancers and other diseases characterized by dysregulated Hippo signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YAP-TEAD Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Chemical Reactions Analysis

Types of Reactions

YAP-TEAD Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Mechanism of Action

YAP-TEAD Inhibitor 1 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This inhibition prevents the transcription of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells. The inhibitor targets the TEAD transcription factors’ lipid-binding pocket, which is essential for their stability and function .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to YAP-TEAD Inhibitor 1, including:

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting the YAP-TEAD interaction. It has shown promising results in preclinical studies, particularly in targeting cancer stem cells and overcoming drug resistance .

Properties

Molecular Formula

C93H144ClN23O21S2

Molecular Weight

2019.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,21R,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-/m0/s1

InChI Key

QRAZSFFSGBFSLJ-GUOWWYSESA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Origin of Product

United States

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